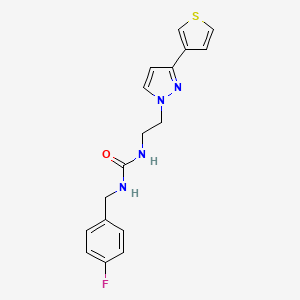

![molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6](/img/structure/B2919403.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

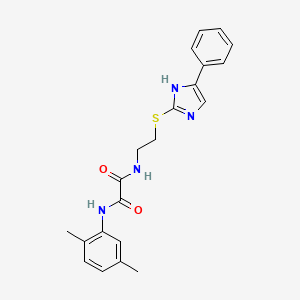

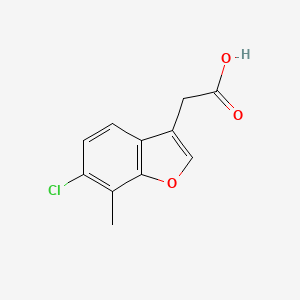

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide, also known by its chemical structure (CAS number: 478259-50-6), is a synthetic compound. Its molecular formula is C₁₄H₁₈N₄O₂ . This compound belongs to the class of pyrrole derivatives and contains an imidazole ring.

Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide consists of a pyrrole ring with a propionyl group at position 4 and an imidazole moiety attached via a propyl linker. The imidazole ring contributes to its potential biological activity. Researchers have elucidated this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide may participate in various chemical reactions. These reactions could involve nucleophilic substitutions, acylations, or cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of pH-Sensitive Polymers

The compound has been used in the synthesis of pH-sensitive polyaspartamide derivatives . These polymers have applications in drug delivery systems where the release of the drug can be controlled by the pH of the environment.

Development of Amphiphilic Polymers

It has been utilized in the preparation of pH-sensitive amphiphilic polymers with different degrees of octadecylamine substitution . These polymers can form micelles and are useful in delivering hydrophobic drugs.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit moderate in vitro activity against tumor cell lines . For example, an iridium complex derived from this compound demonstrated high activity against the human ovarian carcinoma cell line A2780.

Broad Spectrum of Biological Activities

Imidazole derivatives, including this compound, show a wide range of biological activities. They have been reported to possess antibacterial, antifungal, antiviral, and antihelmintic properties, making them valuable in the development of new therapeutic agents .

Drug Development Synthon

Due to its core structure, this compound is an important synthon in drug development. It can be used to create novel drugs with enhanced efficacy and reduced side effects for various diseases .

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUSOPPDIUUOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)

![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)